Isotopic Purity and Mass Shift Differentiation
Elexacaftor-d3 incorporates three deuterium atoms at the N-methyl position of the pyrazole ring, producing a +3 Da mass shift relative to unlabeled elexacaftor (MW 597.66 → 600.67). This mass differential exceeds the minimum +2 Da threshold required to eliminate isotopic cross-talk between analyte and internal standard in LC-MS/MS detection [1]. In contrast, alternative isotopologues with fewer deuterium labels (e.g., hypothetical d1 or d2 variants) exhibit incomplete mass separation and risk overlapping isotope clusters with the natural abundance ¹³C and ³⁴S peaks of the unlabeled analyte. The compound is supplied with isotopic purity specifications of 99% , ensuring minimal unlabeled elexacaftor contamination that could otherwise contribute to systematic positive bias in quantification.
| Evidence Dimension | Isotopic purity and mass shift magnitude |
|---|---|
| Target Compound Data | 99% isotopic purity; +3 Da mass shift |
| Comparator Or Baseline | Unlabeled elexacaftor: 0 Da mass shift; hypothetical d1/d2 isotopologues: ≤2 Da mass shift |
| Quantified Difference | Target compound achieves complete chromatographic co-elution with ≥3 Da MS resolution versus analyte; 99% purity threshold meets or exceeds typical SIL-IS specifications of 98% |
| Conditions | LC-MS/MS analysis with triple quadrupole detection; isotopic purity determined via HPLC-UV and MS analysis per manufacturer certificate of analysis |
Why This Matters
A +3 Da mass shift with ≥99% isotopic purity is the industry-accepted standard for eliminating MS channel cross-talk and minimizing method-induced bias in regulated bioanalysis.
- [1] SynZeal Research. Elexacaftor D3 Technical Datasheet. CAS 2402752-15-6, molecular formula C26H31D3F3N7O4S with three deuterium atoms at N-methyl-d3 position. View Source
